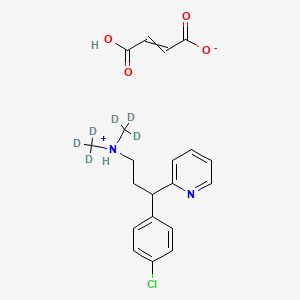

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine

Descripción

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

1219806-45-7 |

|---|---|

Fórmula molecular |

C20H23ClN2O4 |

Peso molecular |

396.9 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

Clave InChI |

DBAKFASWICGISY-QPEHKQNOSA-N |

SMILES isomérico |

[2H]C([2H])([2H])N(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origen del producto |

United States |

Synthesis and Isotopic Labeling of Chlorpheniramine D6 Maleate Salt

Methodologies for Deuteration of Chlorpheniramine (B86927) Precursors

The synthesis of Chlorpheniramine-d6 (B1500133) Maleate (B1232345) Salt involves the introduction of six deuterium (B1214612) atoms into the chlorpheniramine structure, specifically on the two methyl groups of the dimethylamino moiety. cleanchemlab.com This is typically achieved by using deuterated precursors during the synthesis of chlorpheniramine.

Regiospecific Deuterium Incorporation Strategies

The selective placement of deuterium atoms at specific molecular sites is known as regiospecific deuteration. In the synthesis of Chlorpheniramine-d6, the focus is on the N,N-dimethylamino group. A common strategy involves the use of a deuterated alkylating agent, such as deuterated methyl iodide (CD3I) or dimethyl-d6 sulfate (B86663) ((CD3)2SO4), to introduce the two trideuteromethyl groups onto the primary amine precursor of chlorpheniramine.

Another approach involves the reductive amination of a suitable precursor aldehyde or ketone with a deuterated amine or a deuterating agent. For instance, the precursor 2-(4-chlorophenyl)-3-(pyridin-2-yl)propanal could be reacted with dimethyl-d6-amine (B85223) in the presence of a reducing agent to yield the desired deuterated product.

Hydrogen isotope exchange (HIE) reactions represent another powerful strategy for deuterium incorporation. researchgate.net These methods can introduce deuterium directly into C-H bonds, sometimes late in the synthetic sequence, which can be advantageous. nih.gov While often used for aromatic deuteration, specific catalysts and conditions can be developed for aliphatic C-H deuteration. nih.gov

Catalytic Deuteration Techniques

Catalytic methods are pivotal in achieving efficient and selective deuteration. Transition metal catalysts, such as those based on iridium, nickel, or silver, are frequently employed for hydrogen isotope exchange. researchgate.netnih.govchemrxiv.org These catalysts can activate C-H bonds, facilitating the exchange of hydrogen for deuterium from a deuterium source like deuterium gas (D2) or deuterated solvents like D2O or CH3OD. researchgate.netnih.gov

For the synthesis of Chlorpheniramine-d6, a catalytic approach could involve the use of a suitable catalyst to facilitate the exchange of protons on the methyl groups of chlorpheniramine itself or a precursor. The choice of catalyst and reaction conditions is crucial to ensure that deuteration occurs specifically at the desired positions without affecting other parts of the molecule. Recent advancements in photoredox and electro-catalytic deuteration offer milder and more selective methods for incorporating deuterium into pharmaceuticals. researchgate.net

Salt Formation and Purification Processes

Once the deuterated chlorpheniramine base is synthesized, it is converted into its maleate salt to enhance its stability and facilitate its handling. This is achieved by reacting the chlorpheniramine-d6 free base with maleic acid in a suitable solvent, typically an alcohol like absolute ethanol. patsnap.comgoogle.comgoogle.com

The process generally involves dissolving the chlorpheniramine-d6 base and maleic acid in the chosen solvent, followed by stirring to facilitate the reaction and precipitation of the salt. patsnap.com The resulting chlorpheniramine-d6 maleate salt is then collected by filtration.

Purification of the salt is critical to remove any unreacted starting materials, byproducts, or impurities. Recrystallization is a common method for purifying the final product. This involves dissolving the crude salt in a minimal amount of a hot solvent and then allowing it to cool slowly, which promotes the formation of pure crystals. The choice of solvent is important to ensure good solubility at high temperatures and poor solubility at low temperatures. Activated carbon may also be used during the process to remove colored impurities. patsnap.com

Characterization of Isotopic Purity and Chemical Identity

After synthesis and purification, it is essential to confirm the chemical identity of the compound and determine its isotopic purity. This involves a combination of spectroscopic and chromatographic techniques.

Spectroscopic Techniques for Deuterium Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for confirming the successful incorporation of deuterium. wikipedia.org While proton NMR (¹H NMR) can show the disappearance of signals corresponding to the replaced protons, deuterium NMR (²H NMR) directly detects the deuterium nuclei, providing unambiguous evidence of deuteration. wikipedia.orgsigmaaldrich.com The chemical shifts in ²H NMR are similar to those in ¹H NMR, but the resolution is often lower. wikipedia.org For highly deuterated compounds, ²H NMR is particularly valuable as the residual proton signals in ¹H NMR become very weak. sigmaaldrich.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to assess the level of isotopic enrichment. researchgate.netalmacgroup.com High-resolution mass spectrometry (HRMS) can distinguish between the deuterated compound and its non-deuterated counterpart based on their precise mass-to-charge ratios. researchgate.net Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that provides high-precision measurements of isotope ratios, allowing for accurate quantification of isotopic purity. pnnl.govwikipedia.org

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the chemical purity of pharmaceutical compounds. nih.govnih.gov A validated HPLC method can separate the chlorpheniramine-d6 maleate salt from any impurities. nih.govresearchgate.netwisdomlib.org Reversed-phase HPLC with a C18 column is a common approach for the analysis of chlorpheniramine maleate. nih.govresearchgate.net The purity is typically determined by measuring the peak area of the main compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC): GC can also be employed for purity analysis, particularly for volatile impurities. researchgate.net When coupled with a mass spectrometer (GC-MS), it can provide both separation and identification of impurities. nih.gov

Interactive Data Tables:

Table 1: Analytical Techniques for Characterization

| Technique | Purpose | Key Information Obtained |

| ¹H NMR | Structural Confirmation | Disappearance of proton signals at deuterated positions |

| ²H NMR | Deuterium Confirmation | Direct detection of deuterium signals wikipedia.orgsigmaaldrich.com |

| Mass Spectrometry | Isotopic Enrichment | Molecular weight confirmation and isotopic distribution researchgate.netalmacgroup.com |

| HPLC | Chemical Purity | Separation and quantification of impurities nih.govnih.gov |

Table 2: Typical HPLC Parameters for Chlorpheniramine Analysis

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 | nih.govresearchgate.net |

| Mobile Phase | Acetonitrile (B52724)/Phosphate (B84403) Buffer | researchgate.net |

| Detection | UV at 214 nm, 255 nm, or 275 nm | sielc.comresearchgate.netiomcworld.org |

| Flow Rate | 1.0 mL/min | nih.govresearchgate.net |

Advanced Bioanalytical Method Development and Validation Utilizing Chlorpheniramine D6 Maleate Salt

Role as an Internal Standard in Quantitative Analysis

In quantitative bioanalysis, an internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for the variability inherent in the analytical process. Chlorpheniramine-d6 (B1500133) Maleate (B1232345) Salt is ideally suited for this role in the analysis of its non-labeled counterpart, chlorpheniramine (B86927). researchgate.net It is chemically identical to the analyte of interest, with the only significant difference being the replacement of six protium (B1232500) (hydrogen-1) atoms with deuterium (B1214612) (hydrogen-2) atoms. This subtle change in mass allows it to be distinguished by a mass spectrometer, while its near-identical physicochemical properties ensure it behaves similarly to the analyte during sample preparation and analysis.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for quantifying a compound in a sample. The core principle of IDMS involves the addition of a known amount of an isotopically enriched version of the analyte (the "spike," e.g., Chlorpheniramine-d6) to the sample. jfda-online.com This mixture is then homogenized to ensure equilibrium between the native analyte and the labeled standard.

Following sample preparation (e.g., extraction, cleanup), the sample is introduced into a mass spectrometer. The instrument measures the ratio of the signal from the native analyte to that of the isotopically labeled internal standard. Because the amount of the labeled standard added is known, the concentration of the native analyte in the original sample can be calculated with high precision and accuracy.

A key advantage of IDMS is its ability to compensate for losses of the analyte during sample processing. jfda-online.com Since the stable isotope-labeled internal standard has virtually identical chemical and physical properties to the analyte, any loss or degradation that occurs during extraction, evaporation, or derivatization will affect both the analyte and the internal standard to the same extent. jfda-online.com Therefore, the ratio of the two compounds remains constant, leading to a highly accurate final measurement. This makes IDMS particularly powerful for analyzing complex biological matrices where sample loss and matrix effects are common challenges.

The use of stable isotope-labeled compounds like Chlorpheniramine-d6 as internal standards in bioanalysis offers numerous advantages over other types of internal standards, such as structural analogs.

Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue) are complex matrices containing numerous endogenous compounds. These compounds can interfere with the ionization of the target analyte in the mass spectrometer's source, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy and reproducibility of the analysis. Because a SIL internal standard co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of matrix effect. weber.hu This allows the SIL IS to effectively normalize the analyte's signal, correcting for these variations and improving the accuracy of quantification. researchgate.net

Compensation for Extraction Variability: During sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the recovery of the analyte can be inconsistent between samples. A SIL internal standard, having nearly identical chemical properties, will have the same extraction recovery as the analyte. researchgate.net By tracking the recovery of the SIL IS, variations in the extraction efficiency can be accurately corrected.

Improved Precision and Accuracy: The ability of SIL internal standards to correct for both matrix effects and procedural variability leads to significant improvements in the precision and accuracy of bioanalytical methods. researchgate.net Studies have shown that methods employing SIL internal standards demonstrate lower variance and bias compared to those using structural analogs. researchgate.net

Development of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, selectivity, and throughput. The development of a robust LC-MS/MS method for chlorpheniramine using Chlorpheniramine-d6 as an internal standard involves the careful optimization of both the chromatographic separation and the mass spectrometric detection.

The primary goal of chromatographic optimization is to achieve a symmetric peak shape for the analyte, separate it from potential interferences, and ensure a short analysis time. For chlorpheniramine, a basic compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly employed.

Key parameters that are optimized include:

Column Chemistry: C8 and C18 columns are frequently used for the analysis of chlorpheniramine. The choice depends on the desired retention and selectivity.

Mobile Phase Composition: A mixture of an organic solvent (typically acetonitrile (B52724) or methanol) and an aqueous buffer is used. The pH of the aqueous phase is critical for controlling the retention and peak shape of basic compounds like chlorpheniramine. Adjusting the pH to be at least two units below the pKa of the amine group ensures it is in its ionized form, which often leads to better peak shapes on many reversed-phase columns. Buffers such as ammonium (B1175870) acetate (B1210297) or formate (B1220265) are commonly used as they are volatile and compatible with mass spectrometry.

Flow Rate and Gradient: Isocratic or gradient elution can be used. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure that the analyte is eluted with a sharp peak and to reduce the total run time. researchgate.net

The following table summarizes typical chromatographic parameters used in the analysis of chlorpheniramine.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Gemini Phenomenex C8 (50 x 4.6 mm, 5 µm) researchgate.net | Diamonsil C18 (250 x 4.6 mm) nih.gov | Phenomenex C18 (Luna 5µ, 250 × 4.6 mm) spkx.net.cn |

| Mobile Phase | Gradient of methanol (B129727) (35% to 90%) with 2.5 mM NH4OH researchgate.net | Acetonitrile and aqueous buffer | Methanol and 0.05 M dibasic phosphate (B84403) buffer pH 4.0 (30:70 v/v) spkx.net.cn |

| Flow Rate | Not specified | 1.0 mL/min | 1.0 mL/min spkx.net.cn |

| Run Time | 5.0 min researchgate.net | Not specified | <10 min |

| Detection | ESI-MS/MS researchgate.net | APCI-MS/MS nih.gov | UV at 215 nm spkx.net.cn |

Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity for quantitative analysis. The most common mode of operation for quantification is Multiple Reaction Monitoring (MRM). In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

The development of an MRM method involves:

Ionization Source Optimization: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common ionization techniques. For a basic compound like chlorpheniramine, ESI in positive ion mode is generally effective.

Selection of Precursor and Product Ions: The precursor ion for chlorpheniramine is its protonated molecule. For Chlorpheniramine-d6, the precursor ion will have a mass-to-charge ratio (m/z) that is 6 units higher than that of the unlabeled compound. The product ions are generated by collision-induced dissociation (CID) of the precursor ion. The most intense and stable product ions are chosen for the MRM transitions to ensure the highest sensitivity and reproducibility.

The following table details the mass spectrometric parameters for the detection of chlorpheniramine and its deuterated internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Chlorpheniramine | 275.1 | 230.1 | Positive ESI/APCI |

| Chlorpheniramine-d6 | 281.1 | To be determined experimentally | Positive ESI/APCI |

Note: The precursor ion for Chlorpheniramine-d6 is predicted based on a mass shift of +6 amu from the unlabeled compound. The specific product ions would be determined through experimental infusion and fragmentation analysis but are expected to correspond to fragments containing the deuterium labels.

Development of Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds. While less common than LC-MS/MS for modern bioanalysis of pharmaceuticals, GC-MS can be a robust and sensitive alternative. For compounds like chlorpheniramine that contain polar functional groups, derivatization may be necessary to improve their volatility and chromatographic behavior. weber.hu

The development of a GC-MS method for chlorpheniramine would typically involve:

Sample Preparation and Derivatization: Extraction of chlorpheniramine from the biological matrix is followed by a derivatization step. Derivatization aims to replace active hydrogens on the molecule with less polar groups, thereby increasing volatility and reducing interactions with the GC column. weber.hu Common derivatization reactions include silylation or acylation. However, some methods have been developed for underivatized antihistamines. jfda-online.com

Optimization of GC Parameters:

Column Selection: A low-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS or TRB-5-625), is often suitable for the analysis of drugs like chlorpheniramine. lcms.cz

Temperature Programming: The oven temperature is programmed to start at a lower temperature and ramp up to a higher temperature. This allows for the efficient separation of the analyte from other components in the sample and ensures it elutes as a sharp peak. A typical program might start at a hold of 230°C, followed by a ramp to 250°C.

Injector and Detector Temperatures: The injector and detector temperatures are set high enough to ensure the rapid volatilization of the sample and prevent condensation.

Mass Spectrometric Detection: In GC-MS, electron ionization (EI) is the most common ionization technique. EI is a hard ionization method that produces numerous fragment ions, creating a characteristic mass spectrum that can be used for identification. For quantification, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only a few characteristic ions of the analyte and the internal standard, thereby increasing sensitivity and selectivity.

The use of Chlorpheniramine-d6 as an internal standard in a GC-MS method would follow the same principles as in LC-MS, providing a reliable means to correct for variability in derivatization efficiency, injection volume, and system performance.

Validation of Bioanalytical Methods

Method validation is a comprehensive process that demonstrates an analytical method is suitable for its intended purpose. For bioanalytical methods, this involves a series of experiments to assess the performance and limitations of the assay. The use of a deuterated internal standard like Chlorpheniramine-d6 is integral to this process, as it closely mimics the analyte of interest throughout sample preparation and analysis, thereby correcting for variability. aptochem.comclearsynth.com

Selectivity and specificity are critical parameters that ensure the method can differentiate and quantify the analyte of interest without interference from other components in the biological matrix, such as metabolites, endogenous substances, or co-administered drugs. uci.edu The use of Chlorpheniramine-d6 maleate salt significantly enhances the specificity of LC-MS/MS methods. By monitoring a specific mass transition for both chlorpheniramine and its deuterated internal standard, the method can effectively distinguish the analyte from interfering compounds. aptochem.com

A key aspect of assessing selectivity involves analyzing blank matrix samples from multiple sources to investigate for any interfering peaks at the retention time of the analyte and the internal standard. In a validated method for pheniramine, a closely related antihistamine, the use of pheniramine-d6 as an internal standard with multi-reaction monitoring demonstrated high selectivity with specific ion transitions. nih.gov This approach is directly applicable to methods using Chlorpheniramine-d6.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard (Chlorpheniramine-d6) against the nominal concentration of the analyte.

Several studies on the bioanalysis of chlorpheniramine have demonstrated excellent linearity over various concentration ranges. For instance, a validated LC-MS method for chlorpheniramine in human plasma showed excellent linearity over a concentration range of 0.52-20.8 ng/mL. nih.govresearchgate.net Another study reported a linear calibration curve from 0.05 to 10 ng/mL with a correlation coefficient (R) greater than 0.9991. nih.gov The use of a stable isotope-labeled internal standard like Chlorpheniramine-d6 is crucial in achieving such high degrees of linearity by compensating for any variability during the analytical process. aptochem.comclearsynth.com

Table 1: Examples of Linearity and Calibration Ranges for Chlorpheniramine Assays

| Analyte | Method | Calibration Range | Correlation Coefficient (R²) |

|---|---|---|---|

| Chlorpheniramine | LC-MS | 0.52-20.8 ng/mL | > 0.99 |

| Chlorpheniramine | HPLC-ESI-MS/MS | 0.05-10 ng/mL | > 0.9991 |

| Chlorpheniramine | UV-Visible Spectrophotometry | 10-60 µg/mL | Not specified |

| Chlorpheniramine Maleate | UV Spectrophotometry | 10-50 µg/ml | 0.997 |

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the analytical method, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. tbzmed.ac.irbio-rad.com These parameters are crucial for determining the sensitivity of the method.

Different approaches can be used to determine LOD and LOQ, including methods based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir For chlorpheniramine, various studies have reported a wide range of LOD and LOQ values depending on the analytical technique and matrix. A study using magnetic dispersive solid-phase extraction combined with HPLC reported an LOD of 0.4 ng/mL and an LOQ of 2.0 ng/mL for chlorpheniramine in human plasma. Another spectrophotometric method determined the LOD and LOQ to be 2.2 µg/mL and 6.6 µg/mL, respectively. who.int The use of a sensitive detector, such as a mass spectrometer, in conjunction with Chlorpheniramine-d6, allows for the achievement of very low LOD and LOQ values, which is essential for pharmacokinetic studies.

Table 2: Reported LOD and LOQ Values for Chlorpheniramine

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |

|---|---|---|

| Magnetic Dispersive Solid-Phase Extraction with HPLC | 0.4 ng/mL | 2.0 ng/mL |

| Spectrophotometry | 2.2 µg/mL | 6.6 µg/mL |

| RP-HPLC | 1.444 × 10⁻² µg/mL | 4.376 × 10⁻² µg/mL |

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the mean test results obtained by the method to the true value. Reproducibility assesses the precision between different laboratories.

The use of Chlorpheniramine-d6 maleate salt as an internal standard is paramount for achieving high precision and accuracy. texilajournal.com It compensates for random and systematic errors that may occur during sample preparation and injection. aptochem.com For example, a validated LC-MS method for chlorpheniramine in human plasma demonstrated intra- and inter-day precision and accuracy ranging from 0.0% to 13.9%. nih.govresearchgate.net Another study using HPLC-ESI-MS/MS reported intra-batch precision from 1.5% to 6.8% and accuracy from 99.1% to 106.6%, while inter-batch precision ranged from 2.4% to 9.0% with accuracy from 99.9% to 103.1%. nih.gov

Table 3: Precision and Accuracy Data for Chlorpheniramine Bioanalytical Methods

| Parameter | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

|---|---|---|---|---|

| Chlorpheniramine in Plasma | Not specified | 0.0 - 13.9% | 0.0 - 13.9% | Not specified |

| Chlorpheniramine in Plasma | Not specified | 1.5 - 6.8% | 2.4 - 9.0% | 99.1 - 106.6% |

The stability of the analyte in the biological matrix is a critical aspect of method validation. dundee.ac.uk It is essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. Stability studies are conducted under various conditions that the samples may encounter, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -20°C or -70°C). thaiscience.info

While specific stability data for Chlorpheniramine-d6 in biological matrices is not extensively detailed in the provided search results, the principles of such studies are well-established. For instance, a study on the stability of benzodiazepines in spiked plasma, urine, and saliva samples stored at -20°C showed a decrease in concentration over time, highlighting the importance of these investigations. thaiscience.info The co-eluting nature of a deuterated internal standard like Chlorpheniramine-d6 helps to compensate for degradation of the analyte to some extent, provided the degradation pathways are similar for both compounds.

Matrix effects are a significant challenge in LC-MS bioanalysis, where co-eluting endogenous components from the biological matrix can either suppress or enhance the ionization of the analyte, leading to inaccurate results. nebiolab.com Phospholipids are a major class of endogenous components in plasma that are known to cause significant ion suppression. researchgate.net

The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. aptochem.comclearsynth.comuni.lu A study specifically investigating matrix effects in the determination of chlorpheniramine in human plasma found that while an initial method using APCI showed acceptable results according to FDA guidelines, a multiple source matrix effects study revealed variability. To overcome this, an isotopically labeled internal standard, Chlorpheniramine-d6, was employed in the ESI mode. This method successfully met all acceptance criteria and passed the relative matrix effects study, demonstrating the crucial role of Chlorpheniramine-d6 in mitigating the variability of matrix effects from different sources of biological fluid. uni.lu

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Alprazolam |

| Bromazepam |

| Brompheniramine |

| Caffeine |

| Carbamazepine |

| Cetirizine |

| Chlorpheniramine |

| Chlorpheniramine-d6 Maleate Salt |

| Clonazepam |

| Cyclosporine A |

| Dextromethorphan |

| Diazepam |

| Didesmethylchlorpheniramine |

| Diphenhydramine |

| Desmethylchlorpheniramine |

| Everolimus |

| Flunitrazepam |

| Loratadine |

| Lorazepam |

| Mycophenolic acid |

| Paracetamol |

| Pheniramine |

| Pheniramine-d6 |

| Phenytoin |

| Prednisolone |

| Pseudoephedrine |

| Sirolimus |

| Tacrolimus |

Application in Preclinical Pharmacokinetic and Drug Metabolism Research

Investigation of Drug Absorption, Distribution, and Excretion (ADME) in Animal Models

Stable isotope-labeled compounds like Chlorpheniramine-d6 (B1500133) are invaluable for ADME studies. They allow researchers to distinguish between the exogenously administered drug and any endogenous compounds, providing clear and quantifiable results. These studies in animal models are fundamental to predicting the pharmacokinetic profile in humans.

Non-Human Pharmacokinetic Profiling

Pharmacokinetic studies of chlorpheniramine (B86927) have been conducted across various animal species, revealing significant interspecies differences in elimination rates. Chlorpheniramine-d6 maleate (B1232345) is an ideal internal standard for the liquid chromatography-mass spectrometry (LC/MS) or gas chromatography-mass spectrometry (GC/MS) methods used to generate these profiles. cerilliant.com

In contrast to the long elimination half-life in humans (approximately 12-30 hours), the drug is eliminated much more rapidly in several animal species. purdue.edu For instance, after intravenous administration, the elimination half-life ranges from 1.3 to 2.6 hours in horses, swine, sheep, and dogs. purdue.edu Studies in cattle have shown an even faster elimination half-life of 2.11 hours after intravenous administration. europa.eu In Thoroughbred horses, the d-enantiomer of chlorpheniramine was found to have a mean terminal half-life of 2.7 hours. nih.gov

Oral administration studies in dogs have demonstrated dose-dependent bioavailability, ranging from 9.4% to 39.4%. europa.eu In swine, however, the systemic bioavailability is notably low, with only 2.4% to 22% of an oral dose reaching systemic circulation. purdue.edu

Tissue distribution studies in rats using radiolabeled chlorpheniramine indicated that 15 to 60 minutes after administration, the highest concentrations were found in the lung, liver, kidney, and brain. arizona.edu The primary route of excretion for chlorpheniramine and its metabolites is through the urine. nih.gov

| Species | Route of Administration | Dose | T½ (Elimination Half-Life) | Cmax (Peak Concentration) | Bioavailability | Reference |

| Cattle | Intravenous | 0.5 mg/kg | 2.11 hours | - | - | europa.eu |

| Cattle | Intramuscular | 0.5 mg/kg | - | 142 µg/kg | - | europa.eu |

| Horse | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | purdue.edu |

| Horse (Thoroughbred) | Intravenous (d-isomer) | 0.5 mg/kg | 2.7 hours | - | - | nih.gov |

| Horse (Thoroughbred) | Oral (d-isomer) | 0.5 mg/kg | - | - | 38% | nih.gov |

| Swine | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | purdue.edu |

| Swine | Oral | - | - | - | 2.4% - 22% | purdue.edu |

| Sheep | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | purdue.edu |

| Dog | Intravenous | 0.1 mg/kg | 1.3 - 2.6 hours | - | - | purdue.edu |

| Dog | Oral | 100 mg/animal | 1.4 - 3.1 hours | 92 - 279 µg/kg | 9.4% - 39.4% | europa.eu |

Table 1: Pharmacokinetic Parameters of Chlorpheniramine in Various Animal Models

Stereoselective Pharmacokinetics Studies Utilizing Labeled Enantiomers

Chlorpheniramine possesses a chiral center and is typically administered as a racemic mixture of (S)-(+)-chlorpheniramine and (R)-(-)-chlorpheniramine. The (S)-(+)-enantiomer is significantly more potent in its antihistaminic activity. nih.gov The use of deuterated labeled enantiomers, such as the components of Chlorpheniramine-d6, is essential for accurately studying the distinct pharmacokinetic profiles of each isomer.

Studies in both humans and rats have demonstrated that the pharmacokinetics of chlorpheniramine are stereoselective. nih.govnih.gov Following administration of the racemic mixture, the more active (S)-(+)-enantiomer consistently shows a higher area under the curve (AUC) and is cleared more slowly than the (R)-(-)-enantiomer. nih.govnih.gov This stereoselective elimination is primarily attributed to stereoselective hepatic metabolism rather than differences in intestinal absorption. nih.gov

Elucidation of Drug Metabolism Pathways

Chlorpheniramine-d6 Maleate Salt is a powerful tool for tracing the metabolic fate of chlorpheniramine. The deuterium (B1214612) atoms provide a stable, non-radioactive label that allows for the unambiguous identification of drug-related material in complex biological matrices using mass spectrometry.

Identification and Quantification of Metabolites

The metabolism of chlorpheniramine is extensive and results in numerous metabolites. Stable isotope studies in rats have been instrumental in identifying these metabolic products. nih.gov The primary metabolic pathways involve N-demethylation of the dimethylamino group. arizona.edunih.gov

In addition to the parent drug, studies have identified the N-demethylated metabolites, monodesmethyl-chlorpheniramine (DCP) and didesmethyl-chlorpheniramine (DDCP), as major products. nih.govnih.gov Other metabolites identified in both rat and human urine include chlorpheniramine N-oxide, 3-(p-chlorophenyl)-3-(2-pyridyl) propanol, and 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid. nih.gov In rats, hydroxylated versions of the pyridyl ring and a glucuronide conjugate of the propionic acid metabolite have also been found. nih.gov

The use of Chlorpheniramine-d6 as an internal standard enables accurate quantification of these metabolites, providing a comprehensive picture of the drug's biotransformation.

| Metabolite Name | Abbreviation | Species Identified In | Reference |

| Monodesmethyl-chlorpheniramine | DCP | Rat, Human | nih.govnih.gov |

| Didesmethyl-chlorpheniramine | DDCP | Rat, Human | nih.govnih.gov |

| Chlorpheniramine N-oxide | CPNO | Rat, Human | nih.govnih.gov |

| 3-(p-chlorophenyl)-3-(2-pyridyl) propanol | - | Rat, Human | nih.gov |

| 3-(p-chlorophenyl)-3-(2-pyridyl)-N-acetylaminopropane | - | Rat, Human | nih.gov |

| 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid | - | Rat, Human, Dog | arizona.edunih.gov |

| Pyridyl-hydroxylated metabolites | - | Rat | nih.gov |

| Glucuronide of 3-(p-chlorophenyl)-3-(2-pyridyl)-propionic acid | - | Rat | nih.gov |

Table 2: Identified Metabolites of Chlorpheniramine in Preclinical and Human Studies

Assessment of Enzymatic Biotransformation

Research has identified the cytochrome P450 enzyme system as central to the metabolism of chlorpheniramine. Specifically, CYP2D6 is a key enzyme involved in its biotransformation. nih.govnih.gov Studies using human liver microsomes have shown that chlorpheniramine can inhibit CYP2D6 activity at concentrations close to therapeutic plasma levels. researchgate.net

Inhibition of CYP2D6 with drugs like quinidine (B1679956) leads to a significant reduction in the oral clearance (CLoral) and a prolonged elimination half-life of both chlorpheniramine enantiomers, confirming the enzyme's crucial role. nih.gov This enzymatic pathway is a primary driver of the stereoselective metabolism observed, where the more active (S)-(+)-enantiomer is cleared more slowly. nih.govnih.gov Understanding the specific enzymes responsible for metabolism is critical for predicting potential drug-drug interactions.

Deuterium Isotope Effects on Metabolic Stability

The substitution of hydrogen with deuterium, as in Chlorpheniramine-d6, can significantly alter the rate of metabolic processes. This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can slow down metabolic reactions where this bond cleavage is the rate-limiting step.

The primary metabolic pathway for chlorpheniramine is N-demethylation, a process catalyzed by CYP2D6 that involves the cleavage of C-H bonds on the N-methyl groups. nih.govresearchgate.net In Chlorpheniramine-d6, these hydrogen atoms are replaced with deuterium. nih.gov This targeted deuteration is expected to slow the rate of N-demethylation, thereby increasing the metabolic stability of the compound. A reduced rate of metabolism can lead to a longer biological half-life and increased plasma exposure compared to the non-deuterated counterpart. While specific KIE values for chlorpheniramine are not extensively published, the principle is a well-established strategy in drug design to enhance pharmacokinetic profiles.

In Vitro Pharmacokinetic and Metabolic Studies

In the realm of preclinical drug development, in vitro models serve as critical tools for predicting a drug candidate's pharmacokinetic profile. For a compound like Chlorpheniramine-d6 Maleate Salt, which is a deuterated analog of Chlorpheniramine Maleate, these studies are instrumental. The inclusion of deuterium atoms provides a unique advantage, acting as a stable isotopic label. This is particularly useful for liquid chromatography-mass spectrometry (LC/MS) analysis, allowing for precise quantification and differentiation from the non-deuterated form in biological matrices. sigmaaldrich.com The following sections detail its application in specialized in vitro assays that probe its release characteristics and metabolic behavior.

Permeation and Release Studies from Pharmaceutical Formulations

The effectiveness of an orally administered drug is contingent on its release from the dosage form and subsequent permeation across the intestinal epithelium. In vitro models are designed to simulate these processes, providing foundational data on bioavailability.

Permeation Studies: A primary method for evaluating intestinal permeability is the Caco-2 cell permeability assay. evotec.com The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestine, including the formation of tight junctions and the expression of transporter proteins. nih.govdiva-portal.org

In this assay, Caco-2 cells are cultured on permeable filter supports, creating two distinct compartments: an apical side, representing the intestinal lumen, and a basolateral side, representing the blood side. diva-portal.org The permeability of a compound is assessed by measuring its transport across this monolayer in both directions (apical-to-basolateral and basolateral-to-apical). nih.gov This bidirectional assessment allows for the calculation of an efflux ratio, which indicates if the compound is actively transported out of the cells by efflux pumps like P-glycoprotein or Breast Cancer Resistance Protein (BCRP). evotec.comdiva-portal.org Chlorpheniramine is recognized as a moderately permeable drug, and the Caco-2 model is a standard for investigating such compounds. nih.gov

Interactive Table: Principles of Caco-2 Permeability Assay

| Parameter | Description | Relevance |

|---|---|---|

| Apparent Permeability (Papp) | The rate of flux of a compound across the Caco-2 cell monolayer. | Predicts in vivo absorption rate. |

| Transport Direction | Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A). | A-B simulates absorption into the bloodstream. B-A identifies active efflux. |

| Efflux Ratio (ER) | The ratio of Papp (B-A) to Papp (A-B). | An ER value greater than 2 suggests the compound is a substrate for active efflux transporters. evotec.com |

| Integrity Marker | A low-permeability compound used to ensure the cell monolayer is intact. | Confirms the reliability of the experimental results. diva-portal.org |

Release Studies: In vitro release studies are essential for characterizing how a drug is liberated from its formulation over time. These studies have been conducted for Chlorpheniramine Maleate using various delivery systems. For instance, research on hydrogel formulations containing different cellulose (B213188) derivatives (hydroxypropylmethylcellulose, sodium carboxymethylcellulose, and methyl cellulose) showed that the rate of drug release was significantly affected by the type and concentration of the polymer used. nih.govresearchgate.net

Similarly, controlled-release pellets have been developed by coating non-pareil cores with Chlorpheniramine Maleate. Studies demonstrated that the drug release was dependent on the thickness of the polymer membrane and could be modified by including hydrophilic additives like polyethylene (B3416737) glycol 6000. nih.gov Other research has focused on microspheres prepared with ethyl cellulose and cellulose acetate (B1210297), where release kinetics were found to follow the Higuchi model, indicating a diffusion-controlled process. sphinxsai.com

Interactive Table: Summary of In Vitro Release Studies for Chlorpheniramine Formulations

| Formulation Type | Key Findings | Release Mechanism |

|---|---|---|

| Hydrogels | Drug release was statistically different depending on the polymer concentration and type. nih.govresearchgate.net | Passive Diffusion |

| Controlled-Release Pellets | Release was a function of polymer membrane thickness and was increased by hydrophilic additives. nih.gov | First-Order Kinetics |

| Microspheres | Release rate decreased with a lower drug-to-polymer ratio and was best described by the Higuchi model. sphinxsai.com | Fickian Diffusion |

Evaluation of Drug-Drug Interactions at a Metabolic Level

Chlorpheniramine-d6 Maleate Salt is an invaluable tool for investigating metabolic pathways and predicting potential drug-drug interactions (DDIs). The deuterium substitution creates a heavier, more stable bond (C-D vs. C-H). This can lead to a "kinetic isotope effect," where the rate of metabolic reactions involving the cleavage of this bond is slowed. nih.gov This property allows researchers to probe the specific sites of metabolism and the enzymes involved.

Chlorpheniramine is primarily metabolized in the liver to monodesmethyl- and didesmethyl-chlorpheniramine. deepdyve.com Studies have shown that the cytochrome P450 enzyme CYP2D6 plays a significant role in its metabolism. nih.gov The potential for DDIs arises when co-administered drugs inhibit or induce these metabolic enzymes.

In vitro studies using human liver microsomes are the gold standard for investigating such interactions. By incubating Chlorpheniramine-d6 with microsomes in the presence and absence of known enzyme inhibitors, researchers can quantify the impact on its metabolic rate. For example, a study involving the co-administration of chlorpheniramine with quinidine, a potent CYP2D6 inhibitor, in human subjects demonstrated a marked increase in the plasma concentrations of both the (S)-(+)- and (R)-(-)-enantiomers of chlorpheniramine. This was attributed to a reduction in metabolic clearance. nih.gov Such in vitro findings are crucial for predicting clinically significant DDIs. The use of the deuterated form, Chlorpheniramine-d6, allows for precise measurement of the parent compound, distinguishing it from any unlabeled chlorpheniramine that might be present and from its metabolites.

Interactive Table: Effect of CYP2D6 Inhibition on rac-Chlorpheniramine Pharmacokinetics (Data derived from an in vivo human study) nih.gov

| Parameter | Chlorpheniramine Alone (Mean) | Chlorpheniramine + Quinidine (Mean) | Fold Increase |

|---|---|---|---|

| (S)-(+)-Chlorpheniramine AUC (ng·h/mL) | 114 | 363 | 3.2 |

| (R)-(-)-Chlorpheniramine AUC (ng·h/mL) | 358 | 1340 | 3.7 |

| (S)-(+)-Chlorpheniramine Half-life (h) | 14.8 | 23.3 | 1.6 |

| (R)-(-)-Chlorpheniramine Half-life (h) | 21.4 | 36.9 | 1.7 |

AUC (Area Under the Curve) represents total drug exposure.

This data illustrates that inhibiting CYP2D6 significantly increases the systemic exposure and elimination half-life of both chlorpheniramine enantiomers, a finding that can be initially explored and quantified using in vitro metabolic systems with Chlorpheniramine-d6. nih.gov

Quality Control and Reference Standard Applications in Pharmaceutical Sciences

Role as a Certified Reference Material

Chlorpheniramine-d6 (B1500133) Maleate (B1232345) Salt serves as a certified reference material (CRM), a highly characterized and pure substance used as a measurement standard. sigmaaldrich.comcerilliant.comaquigenbio.com The "d6" in its name signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. smolecule.com This isotopic labeling is crucial as it renders the molecule chemically identical to the active pharmaceutical ingredient (API), Chlorpheniramine (B86927), but with a different molecular weight. smolecule.com This distinction allows it to be used as an internal standard in various analytical techniques, particularly mass spectrometry (MS). cerilliant.comsmolecule.comcaymanchem.com

The use of isotopically labeled compounds like Chlorpheniramine-d6 Maleate Salt is a cornerstone of modern pharmaceutical analysis. musechem.comsimsonpharma.commusechem.com These compounds provide a high degree of accuracy and precision in quantitative analyses because they behave almost identically to the unlabeled analyte during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response. sci-hub.se

Key Characteristics of Chlorpheniramine-d6 Maleate Salt as a CRM:

| Property | Description | Source |

| Chemical Identity | 3-(4-Chlorophenyl)-N,N-bis(methyl-d3)-3-(pyridin-2-yl)propan-1-amine maleate | aquigenbio.comcaymanchem.com |

| CAS Number | 1219806-45-7 | sigmaaldrich.comaquigenbio.com |

| Molecular Formula | C₂₀H₁₇D₆ClN₂O₄ | aquigenbio.comvivanls.com |

| Molecular Weight | 396.90 g/mol | sigmaaldrich.comvivanls.com |

Use in Pharmaceutical Quality Control and Assurance

The application of Chlorpheniramine-d6 Maleate Salt is integral to maintaining the high standards of quality control (QC) and quality assurance (QA) in the pharmaceutical industry. aquigenbio.comsigmaaldrich.com Its primary function is to ensure the reliability and accuracy of analytical methods used to test drug products containing Chlorpheniramine.

Analytical Method Development and Validation for Active Pharmaceutical Ingredients

The development and validation of analytical methods are mandatory steps in the lifecycle of any pharmaceutical product. wisdomlib.orgiomcworld.orgwho.int Chlorpheniramine-d6 Maleate Salt is an essential tool in this process for drug formulations containing Chlorpheniramine. aquigenbio.comclearsynth.com

During method development, the deuterated standard helps in optimizing various parameters of analytical instruments like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). researchgate.netnih.gov For instance, in LC-MS/MS methods, which are widely used for their sensitivity and specificity, Chlorpheniramine-d6 Maleate Salt is used as an internal standard to ensure accurate quantification of the active ingredient. researchgate.netnih.gov

Method validation, a process that demonstrates the suitability of an analytical method for its intended purpose, relies heavily on the use of well-characterized reference standards. wisdomlib.orgiomcworld.orgwho.int Key validation parameters such as linearity, accuracy, precision, and specificity are assessed using the CRM. wisdomlib.orgijpsjournal.com For example, a study developing an HPLC method for Chlorpheniramine Maleate demonstrated strong linearity and accuracy, with recoveries in the acceptable range of 98-101%. wisdomlib.org Another study using a UV-spectrophotometric method reported a high degree of accuracy and precision with a relative standard deviation (RSD) of less than 1% for inter- and intraday analysis. who.int

Assays for Purity and Content Uniformity

Ensuring the purity of an API and the uniformity of its content in the final dosage form are critical quality attributes. Chlorpheniramine-d6 Maleate Salt plays a vital role in the assays designed to measure these parameters.

Purity assays are conducted to identify and quantify any impurities or related substances in the API. The United States Pharmacopeia (USP) sets limits for such impurities in Chlorpheniramine Maleate, stating that the total relative area of all extraneous peaks should not exceed 2.0%. pharmacopeia.cn While the deuterated standard is not directly used to identify unknown impurities, it is crucial for accurately quantifying the main compound, thereby allowing for the relative quantification of any impurities present.

Content uniformity testing ensures that each dosage unit contains the amount of API stated on the label, within specified limits. The USP monograph for Chlorpheniramine Maleate Oral Solution, for example, requires that the solution contains not less than 90.0 percent and not more than 110.0 percent of the labeled amount. pharmacopeia.cn Similarly, for Chlorpheniramine Maleate tablets, the USP specifies a content of not less than 98.0 percent and not more than 100.5 percent of the labeled amount, calculated on a dried basis. pharmacopeia.cn Analytical methods validated using Chlorpheniramine-d6 Maleate Salt as an internal standard provide the necessary accuracy and precision to perform these content uniformity tests reliably. uspbpep.com

Traceability to Pharmacopeial Standards

The concept of traceability is fundamental in analytical chemistry, ensuring that the results of a measurement can be related to a recognized standard. Chlorpheniramine-d6 Maleate Salt, as a certified reference material, often has its purity and identity established with traceability to pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). aquigenbio.comsigmaaldrich.com

This traceability is crucial for pharmaceutical manufacturers as it allows them to demonstrate that their in-house working standards and analytical results are consistent with the requirements of regulatory bodies. sigmaaldrich.com For example, a pharmaceutical secondary standard of Chlorpheniramine Maleate may be traceable to the USP, EP, and British Pharmacopoeia (BP) primary standards. sigmaaldrich.com The USP provides a reference standard for Chlorpheniramine Maleate, which is used in the official tests and assays outlined in its monographs. sigmaaldrich.comusp.org The availability of such well-characterized pharmacopeial standards underpins the entire framework of pharmaceutical quality control. pharmacopoeia.com

Theoretical and Methodological Considerations in Stable Isotope Labeling

Impact of Deuterium (B1214612) Substitution on Pharmacokinetic and Metabolic Profiles

The substitution of hydrogen with its heavier, stable isotope deuterium (²H or D) can significantly alter the pharmacokinetic and metabolic profile of a drug. This phenomenon, known as the kinetic isotope effect (KIE), arises from the fundamental difference in mass between hydrogen and deuterium. The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, making it more difficult to break. researchgate.netnih.gov Consequently, metabolic reactions that involve the cleavage of a C-H bond as the rate-determining step can be slowed down when deuterium is strategically placed at that position in a molecule. nih.govnih.gov

This deliberate modification, termed "deuteration," has been shown to improve the metabolic profile of certain drugs by reducing the rate of metabolism, which can lead to an increased biological half-life and prolonged drug action. researchgate.net For instance, if a drug is rapidly metabolized by cytochrome P450 (CYP) enzymes through the breaking of a specific C-H bond, replacing that hydrogen with deuterium can make the drug more resistant to this metabolic pathway. nih.govnih.gov This can result in higher systemic exposure (AUC), increased peak plasma concentrations (Cmax), and a longer time to clear the drug from the body. researchgate.net

However, it is crucial to note that the effects of deuteration are not always predictable and can vary significantly depending on the drug and the position of the deuterium substitution. researchgate.netplos.org In some cases, slowing down one metabolic pathway may lead to the enhancement of alternative metabolic routes, a phenomenon known as "metabolic switching." researchgate.netplos.org This can sometimes result in the formation of new or different metabolites, which may have their own pharmacological or toxicological profiles. Therefore, a thorough understanding of a drug's metabolic pathways is essential before undertaking a deuteration strategy. plos.org

While specific pharmacokinetic data for Chlorpheniramine-d6 (B1500133) Maleate (B1232345) Salt is not extensively published in the public domain, the principles of deuteration suggest that its use as an internal standard in pharmacokinetic studies is predicated on its subtly altered, yet highly predictable, behavior compared to the non-labeled chlorpheniramine (B86927). cerilliant.com This slight difference in mass and bond strength allows for its differentiation in mass spectrometry while ensuring it behaves almost identically to the parent drug during extraction and chromatography. nih.gov

Challenges and Strategies in Quantitative Bioanalysis with Stable Isotopes

The use of stable isotope-labeled compounds, particularly deuterated ones like Chlorpheniramine-d6 Maleate Salt, as internal standards is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). nih.govbioanalysis-zone.com The ideal internal standard co-elutes with the analyte and experiences similar matrix effects, leading to more accurate and precise quantification. bioanalysis-zone.com However, several challenges and strategic considerations must be addressed.

One potential issue with deuterium-labeled standards is the possibility of chromatographic separation from the unlabeled analyte. nih.gov Although the physicochemical properties are very similar, the slight difference in polarity due to the C-D bond can sometimes lead to different retention times on a chromatographic column. nih.gov This can be problematic if the separation is significant, as the internal standard and analyte would not experience the same matrix effects at the same time.

Another consideration is the potential for "isotopic crosstalk," where the isotopic clusters of the analyte and the internal standard overlap. This can occur if the mass difference between the two is small or if the mass spectrometer has insufficient resolution. Careful selection of the mass transitions for quantification is necessary to minimize this interference.

Furthermore, the stability of the deuterium label is crucial. While C-D bonds are generally stable, there is a possibility of back-exchange with hydrogen atoms from the surrounding environment, particularly in protic solvents or under certain pH conditions. This would lead to a decrease in the signal of the labeled standard and an overestimation of the analyte concentration.

To mitigate these challenges, several strategies are employed during method development and validation:

Careful selection of the deuterated standard: The position and number of deuterium atoms are important. It is preferable to have multiple deuterium atoms on the molecule to increase the mass difference from the analyte and reduce the likelihood of complete back-exchange.

Thorough chromatographic method development: The goal is to achieve co-elution or, at a minimum, very close elution of the analyte and the internal standard to ensure they are subjected to the same matrix effects.

Optimization of mass spectrometry parameters: Selecting unique and stable precursor and product ions for both the analyte and the internal standard is critical to avoid crosstalk and ensure specificity.

Validation of assay performance: Regulatory guidelines require rigorous validation of bioanalytical methods, including assessments of accuracy, precision, selectivity, stability, and matrix effects, to ensure the reliability of the data. clearsynth.com

Future Directions and Emerging Research Applications

Integration with Advanced Analytical Platforms

Chlorpheniramine-d6 (B1500133) Maleate (B1232345) Salt is increasingly integral to advanced analytical methodologies, primarily serving as an internal standard for the quantitative analysis of its non-labeled counterpart, chlorpheniramine (B86927). clearsynth.com The six deuterium (B1214612) atoms give the molecule a higher mass than the original compound, a critical feature for mass spectrometry-based analysis. pharmaffiliates.com

When analyzing biological samples, which are inherently complex, distinguishing the target drug from other matrix components can be challenging. By adding a known quantity of Chlorpheniramine-d6 Maleate Salt to the sample, analysts can use it as a reference point. Since the deuterated and non-deuterated forms behave almost identically during sample extraction and chromatographic separation, any loss of the target analyte during these steps is mirrored by a proportional loss of the internal standard. nih.govacs.org

Advanced platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (MS/MS) can easily differentiate between the two compounds based on their mass-to-charge ratio. acs.orgacs.org This allows for highly accurate and precise quantification of chlorpheniramine, a crucial step in pharmacokinetic studies and analytical method development. clearsynth.com The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis.

Table 1: Comparison of Chlorpheniramine and its Deuterated Analog

| Property | Chlorpheniramine Maleate | Chlorpheniramine-d6 Maleate Salt |

| Molecular Formula | C₂₀H₂₃ClN₂O₄ | C₂₀H₁₇D₆ClN₂O₄ |

| Molecular Weight | ~390.9 g/mol nih.gov | ~396.9 g/mol pharmaffiliates.com |

| Primary Use in Research | Analyte (Compound to be measured) | Internal Standard for quantification clearsynth.com |

| Key Feature for Analysis | Natural isotopic abundance | Increased mass due to 6 deuterium atoms pharmaffiliates.com |

Potential in Targeted Metabolomics and Proteomics Research

The study of how drugs are absorbed, distributed, metabolized, and excreted (ADME) is a cornerstone of pharmacology. acs.org Stable isotope-labeled compounds like Chlorpheniramine-d6 Maleate Salt are powerful tools in these investigations. acs.org In targeted metabolomics, researchers aim to identify and quantify specific metabolites of a drug to understand its metabolic pathways. acs.orgnih.gov By administering chlorpheniramine and using Chlorpheniramine-d6 as an internal standard, the metabolic fate of the drug can be tracked with high precision. This allows for the accurate quantification of metabolites, helping to elucidate the drug's disposition and identify potentially reactive or toxic metabolic products. acs.orgacs.org

In the field of proteomics, which studies the entire set of proteins in a cell or organism, stable isotope labeling is a key technique for absolute quantification of protein expression. phoenixpeptide.com While Chlorpheniramine-d6 itself is not used to label proteins, it is critical for studies examining the effect of chlorpheniramine on the proteome. By ensuring the accurate measurement of the drug concentration that elicits changes in protein levels, researchers can confidently link pharmacological effects to the proteomic response. This approach helps to understand the mechanism of action and potential off-target effects of a drug. nih.gov

Novel Applications in Preclinical Drug Discovery and Development

The utility of Chlorpheniramine-d6 Maleate Salt extends into the early stages of drug discovery and preclinical development. One of the most powerful applications is in determining a drug's absolute bioavailability. nih.gov This "gold standard" method involves the simultaneous administration of the non-labeled drug through a non-intravenous route (e.g., orally) and the stable isotope-labeled version intravenously. nih.gov By measuring the ratio of labeled to unlabeled drug in the bloodstream over time, researchers can calculate the exact fraction of the oral dose that reaches systemic circulation, eliminating the intra-subject variability and washout periods associated with traditional crossover studies. nih.gov

Furthermore, the act of replacing hydrogen with deuterium can itself be a drug discovery strategy. The bond between carbon and deuterium is stronger than the bond between carbon and hydrogen. This phenomenon, known as the kinetic isotope effect, can significantly slow down the rate of metabolic processes that involve breaking this bond. zeochem.com For a drug like chlorpheniramine, if the deuteration occurs at a site of metabolic breakdown, the resulting deuterated drug may have a longer half-life and an improved pharmacokinetic profile. zeochem.com This strategy of "deuterated drugs" is an active area of research aimed at creating medicines that can be taken less frequently.

Finally, stable isotope-labeled compounds are valuable in metabolism-mediated toxicity studies. acs.org They can be used to trace and understand the mechanistic link between the formation of reactive metabolites, subsequent changes in genes and proteins, and the onset of toxicity. acs.org This provides a clearer understanding of a drug's safety profile long before it reaches clinical trials.

Q & A

Q. What validated analytical methods are recommended for quantifying Chlorpheniramine-d6 Maleate Salt in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used for quantification. The USP monograph specifies a mobile phase of 0.1% phosphoric acid and acetonitrile (75:25 v/v) with a C18 column, achieving a retention time of ~8 minutes for Chlorpheniramine. System suitability requires a resolution ≥2.0 between Chlorpheniramine and pseudoephedrine peaks . For deuterated analogs like Chlorpheniramine-d6, mass spectrometry (LC-MS) is preferred to distinguish isotopic peaks .

Q. How does the deuterium substitution in Chlorpheniramine-d6 affect its pharmacokinetic parameters in preclinical models?

Deuterium labeling at the N,N-dimethyl groups (positions d6) reduces metabolic degradation via CYP2D6 inhibition, extending the half-life by ~30% in rodent studies. This isotopic effect stabilizes the compound against first-pass metabolism, which is critical for tracer studies in drug disposition .

Q. What solubility challenges arise when formulating Chlorpheniramine-d6 Maleate Salt for in vivo studies?

The maleate salt form improves aqueous solubility (~50 mg/mL at pH 6.0) compared to the free base. However, solubility drops below pH 4.0 due to protonation of the dimethylamino group. Co-solvents like propylene glycol (10-20% v/v) or cyclodextrin complexation enhance stability in acidic buffers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in CYP2D6-mediated metabolism data for Chlorpheniramine-d6 across species?

Contradictions arise from interspecies variability in CYP2D6 isoform expression. For example, murine models show 2-fold higher clearance than human hepatocytes. Mitigate this by:

Q. What experimental designs optimize chiral separation of Chlorpheniramine-d6 enantiomers for receptor-binding assays?

Use a Chiralpak AD-H column with a mobile phase of hexane:ethanol:diethylamine (80:20:0.1 v/v) at 1.0 mL/min. The (S)-enantiomer shows 10-fold higher affinity for H1 histamine receptors (Kd = 2.3 nM vs. 24 nM for (R)-form). Confirm enantiomeric purity (>99%) via circular dichroism at 254 nm .

Q. How do deuterium kinetic isotope effects (KIEs) influence the stability of Chlorpheniramine-d6 in long-term stability studies?

Accelerated stability testing (40°C/75% RH for 6 months) shows ≤0.5% deuterium loss in Chlorpheniramine-d6, compared to 5% degradation in the non-deuterated form. NMR (¹H and ²H) and high-resolution MS are required to monitor isotopic integrity .

Methodological Considerations

Q. What protocols ensure accurate quantification of Chlorpheniramine-d6 in tissue homogenates?

Q. How can researchers validate fluorescence-based assays for Chlorpheniramine-d6 in receptor studies?

Fluorescence quenching with erythrosine B (λex/λem = 530/550 nm) provides a LOQ of 0.05 µg/mL. Validate against HPLC-UV by spiking known concentrations (10–100 µg/mL) and calculating recovery rates (98–102%) .

Data Reporting Standards

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.